3-[(Ethoxymethoxy)methyl]heptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
80390-85-8 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3-(ethoxymethoxymethyl)heptane |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(5-2)9-13-10-12-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
ZCVJXVGGVODJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCOCC |
Origin of Product |
United States |
Structural Context and Significance of Ether and Branched Alkane Moieties
The molecular structure of 3-[(Ethoxymethoxy)methyl]heptane, which has the chemical formula C11H24O2, is characterized by two principal features: a branched heptane (B126788) core and an ethoxymethoxy group. nih.gov The heptane chain is substituted at the third carbon with a methyl group that is, in turn, substituted with an ethoxymethoxy group. This arrangement results in a chiral center at the third carbon of the heptane backbone.
The ether linkage (C-O-C) within the ethoxymethoxy group is a common and important functional group in organic chemistry. Ethers are generally characterized by their relative chemical inertness, which makes them useful as solvents in a wide array of chemical reactions. The ethoxymethoxy group specifically represents a formal acetal (B89532), a class of compounds known for their use as protecting groups in complex organic syntheses. Acetals are stable under neutral or basic conditions but can be readily cleaved under acidic conditions to reveal a carbonyl group, providing a strategic tool for synthetic chemists.
The branched alkane structure of the heptane backbone also imparts significant properties to the molecule. Branching in alkanes is known to lower the melting and boiling points compared to their straight-chain isomers due to a reduction in the surface area available for intermolecular van der Waals forces. Furthermore, the steric hindrance introduced by the branched structure can influence the reactivity of the nearby functional groups.
A summary of the key properties of this compound is presented in the table below, based on computational data.
| Property | Value |
| Molecular Formula | C11H24O2 |
| Molecular Weight | 188.31 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 12731318 |
| CAS Number | 80390-85-8 |
Table 1: Computationally Derived Properties of this compound. nih.govepa.gov
Overview of Foundational Research Directions for Complex Ether Containing Hydrocarbon Derivatives
Mechanistic Investigations of Acetal and Etherification Reactions
The formation of acetal ethers like this compound involves the creation of both an ether and an acetal functional group. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and achieving desired yields and purity.
Synthesis via Alcohol and Aldehyde Derivatives
A primary and fundamental route to acetal ethers involves the reaction of an alcohol with an aldehyde in the presence of a second alcohol and an acid catalyst. In the context of synthesizing this compound, a plausible pathway starts with 2-ethylhexanol.
The initial step is the acid-catalyzed reaction of 2-ethylhexanol with formaldehyde (B43269) to form a hemiacetal. This is a reversible reaction where the alcohol oxygen attacks the protonated carbonyl carbon of the aldehyde. The subsequent step involves the etherification of this hemiacetal. In the presence of ethanol (B145695) and an acid catalyst, the hydroxyl group of the hemiacetal is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized carbocation. A molecule of ethanol then acts as a nucleophile, attacking this carbocation to form the final acetal ether, this compound, after deprotonation.
The efficiency of this process is often enhanced by removing water as it forms, thereby shifting the equilibrium towards the product side.
Exploration of Alkyl Halide Precursors in Ether/Acetal Formation
An alternative strategy for the etherification step involves the use of an alkyl halide precursor. This approach, often referred to as the Williamson ether synthesis, can be adapted for the formation of acetal ethers.
In this scenario, the hemiacetal formed from 2-ethylhexanol and formaldehyde is first deprotonated with a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an appropriate ethyl halide, such as ethyl iodide or ethyl bromide, to form the ether linkage.
A related approach involves the use of a halomethyl ether, such as chloromethyl ethyl ether. The alcohol, in this case 2-ethylhexanol, would be deprotonated to form its corresponding alkoxide. This alkoxide then displaces the chloride from chloromethyl ethyl ether in a classic SN2 reaction to yield this compound.
This method can offer better control and may proceed under milder conditions compared to the direct acid-catalyzed acetalization, particularly if the starting materials are sensitive to strong acids.
Stereoselective Synthesis of Chiral this compound Enantiomers
The structure of this compound contains a chiral center at the 3-position of the heptane (B126788) backbone. The synthesis of enantiomerically pure forms of this compound requires the use of stereoselective synthetic methods.
Enantioselective Catalysis Approaches for Chiral Center Induction
Enantioselective catalysis offers a powerful tool for establishing the chiral center in this compound with a high degree of stereocontrol. One potential strategy involves the asymmetric hydrosilylation of a suitable α,β-unsaturated aldehyde precursor, such as 2-ethyl-2-hexenal.
Using a chiral catalyst, typically a transition metal complex with a chiral ligand, the addition of a silane (B1218182) across the carbon-carbon double bond can proceed with high enantioselectivity. The resulting enolsilane can then be further manipulated. For instance, reduction of the aldehyde followed by protection of the resulting alcohol and subsequent oxidation of the silyl (B83357) ether would lead to a chiral aldehyde. This chiral aldehyde could then be converted to the target acetal ether using the methods described in section 2.1.
Another approach could involve the enantioselective alkylation of a pro-chiral enolate. For example, the enolate of a suitable ester could be alkylated with an ethyl group using a chiral phase-transfer catalyst or a chiral ligand to direct the approach of the electrophile, thereby establishing the stereocenter at the future 3-position.
Diastereoselective Synthetic Pathways to Control Stereochemistry
When a molecule contains more than one stereocenter, controlling the relative stereochemistry between them is a significant challenge. While this compound itself has only one stereocenter, related acetal ethers with additional chiral centers would require diastereoselective synthetic strategies.
One common approach is substrate-controlled diastereoselection, where an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For instance, if a chiral alcohol is used as a starting material, its stereocenter can influence the stereochemistry of a newly formed stereocenter through steric hindrance or chelation control.
Auxiliary-controlled synthesis is another powerful method. A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is then removed. For example, a chiral oxazolidinone auxiliary could be used to direct the diastereoselective alkylation of an enolate to introduce the ethyl group at the 3-position with high stereocontrol.
Development of Catalytic Protocols for Efficient Synthesis
The development of efficient catalytic protocols is paramount for the large-scale and environmentally benign synthesis of this compound and its analogs. Modern catalysis focuses on high turnover numbers, mild reaction conditions, and the use of non-toxic and abundant metals.
For the acid-catalyzed formation of acetals, solid acid catalysts are gaining prominence over traditional homogeneous acids like sulfuric acid. Materials such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and heteropoly acids offer several advantages, including ease of separation from the reaction mixture, reusability, and often higher selectivity and milder reaction conditions.
In the context of the Williamson ether synthesis, the use of phase-transfer catalysts can significantly enhance the reaction rate and allow for the use of a wider range of solvents and less hazardous bases.
For the stereoselective routes, the development of novel chiral ligands and organocatalysts is an active area of research. The goal is to create catalysts that are not only highly enantioselective but also robust, inexpensive, and tolerant of a variety of functional groups. For instance, proline and its derivatives have emerged as powerful organocatalysts for a range of asymmetric transformations that could be adapted for the synthesis of chiral building blocks for this compound.
The following table provides a summary of the key synthetic strategies discussed:
| Strategy | Precursors | Key Reagents/Catalysts | Advantages | Challenges |
| Direct Acetalization | 2-Ethylhexanol, Formaldehyde, Ethanol | Acid catalyst (e.g., H₂SO₄, solid acids) | Atom economical, straightforward | Reversible reaction, requires water removal |
| Williamson Ether Synthesis | 2-Ethylhexanol, Formaldehyde, Ethyl halide | Strong base, Phase-transfer catalyst | Good control, milder conditions for etherification | Stoichiometric use of base, potential for elimination side reactions |
| Enantioselective Catalysis | α,β-Unsaturated aldehyde | Chiral transition metal catalysts, Organocatalysts | High enantioselectivity | Catalyst cost and sensitivity |
| Diastereoselective Synthesis | Substrate with existing stereocenter, Chiral auxiliary | - | High diastereoselectivity | Requires additional steps for auxiliary attachment and removal |
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Oxygen Bond Formation
The construction of the carbon skeleton and the crucial carbon-oxygen bonds in acetal ethers like this compound can be efficiently achieved using transition metal catalysis. These methods offer high selectivity and functional group tolerance under mild conditions.
Homogeneous transition metal catalysis is a powerful tool for the synthesis of dialkoxymethane (DAM) ethers and related acetals. researchgate.net Catalysts based on palladium, copper, rhodium, and gold have been extensively studied for these transformations. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis, forming aryl ethers. researchgate.net Similarly, copper-catalyzed Ullmann and Chan-Lam couplings are effective for creating C-O bonds. researchgate.net
A notable strategy is the palladium-catalyzed intermolecular hydroalkoxylation of allenes, which produces acyclic O,O-acetals with high yields and excellent enantioselectivity. organic-chemistry.org Another efficient method involves the use of Zirconium tetrachloride (ZrCl₄) as a chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org Gold catalysts, specifically AuCl, have been shown to be effective in activating alcohols for the direct formation of unsymmetrical ethers under microwave irradiation, tolerating moisture in the process. organic-chemistry.org
More recently, zinc- and copper-based catalysts have been employed for the coupling of alcohols and phenols with unactivated tertiary alkyl bromides or oxalates, enabling the synthesis of sterically hindered tertiary alkyl ethers. organic-chemistry.org These reactions highlight the versatility of transition metals in overcoming the steric challenges often associated with the synthesis of complex ethers.
Table 1: Selected Transition Metal-Catalyzed Reactions for Acetal/Ether Synthesis
| Catalyst/System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium (Pd) complexes | Hydroalkoxylation | Allenes, Phenols | Forms acyclic O,O-acetals with high enantiomeric excess. organic-chemistry.org |
| Zirconium tetrachloride (ZrCl₄) | Acetalization | Carbonyl compounds | Highly efficient and chemoselective under mild conditions. organic-chemistry.org |
| Gold chloride (AuCl) | Etherification | Alcohols | Microwave-assisted, tolerates moisture, SN1-type reaction. organic-chemistry.org |
| Zinc triflate (Zn(OTf)₂) | Coupling | Alcohols, Tertiary alkyl bromides | Forms sterically hindered tertiary alkyl ethers. organic-chemistry.org |
| Copper triflate (Cu(OTf)₂) | Thiolation | Thiols, Tertiary alkyl oxalates | Forms sterically hindered tertiary alkyl thioethers. organic-chemistry.org |
Organocatalytic Methods in Ether/Acetal Synthesis
Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis, avoiding the issues of metal toxicity and contamination. These methods often utilize small organic molecules to catalyze reactions with high efficiency and selectivity.
A prominent green approach is the photo-organocatalytic synthesis of acetals. rsc.orgrsc.org This method uses an organic dye, such as Eosin Y or thioxanthenone, as a photocatalyst under visible light irradiation from inexpensive household lamps. organic-chemistry.orgrsc.orgrsc.org The reaction proceeds under neutral and mild conditions, converting a wide range of aromatic and aliphatic aldehydes into acetals in high yields. rsc.orgrsc.org This technique is particularly valuable for its ability to protect acid-sensitive and sterically hindered aldehydes, while leaving ketones unaffected. organic-chemistry.org
Acid catalysis remains a common strategy for acetal synthesis. Perchloric acid adsorbed on silica (B1680970) gel serves as an efficient, inexpensive, and reusable catalyst for the protection of aldehydes and ketones, often under solvent-free conditions. organic-chemistry.org In addition to strong acids, borane (B79455) catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have proven effective in the hydrosilylation of esters to form silyl acetals, which can then be converted to the desired acetal products. acs.org This one-pot procedure is notable for its low catalyst loading and use of readily available silanes as reductants. acs.org
Table 2: Examples of Organocatalytic Methods for Acetal Synthesis
| Catalyst | Reaction Type | Light Source | Key Advantages |
|---|---|---|---|
| Thioxanthenone | Photo-organocatalytic acetalization | Household lamps | Inexpensive, green, high yields for various aldehydes. rsc.orgrsc.org |
| Eosin Y | Photo-organocatalytic acetalization | Green LEDs / Visible light | Neutral conditions, protects acid-sensitive aldehydes. organic-chemistry.org |
| Perchloric acid on Silica Gel | Acid-catalyzed acetalization | None | Reusable, inexpensive, often solvent-free. organic-chemistry.org |
| Tris(pentafluorophenyl)borane | Hydrosilylation of esters | None | One-pot conversion of esters to acetals, low catalyst loading. acs.org |
Process Intensification and Optimization of Reaction Conditions for Scalability
For a synthetic method to be industrially viable, it must be scalable, efficient, and cost-effective. Process intensification aims to achieve these goals by developing smaller, cleaner, and more energy-efficient technologies.
One key strategy for optimizing etherification reactions is the careful selection of catalysts and solvents, along with the adjustment of reaction temperature and time. numberanalytics.com For traditional methods like the Williamson ether synthesis, employing higher temperatures (300 °C and above) can enhance the reactivity of weaker alkylating agents, streamlining the process for industrial-scale production of aromatic ethers. wikipedia.org
Continuous flow processing offers significant advantages over batch production, including better heat and mass transfer, improved safety, and easier automation. The continuous production of acetals like solketal (B138546) has been demonstrated using strongly acidic solid meso/macroporous carbon catalysts, which showed high activity and stability over extended periods. mdpi.com The reusability of catalysts is a critical factor for scalability. For example, a cationic Au(I) complex used in glycerol (B35011) acetalization was recovered and reused multiple times without significant loss of activity. mdpi.com
Microwave-assisted synthesis represents another avenue for process intensification. It can dramatically reduce reaction times and often leads to higher yields with fewer byproducts. The catalyst- and solvent-free acetylation of glycerol with carbonyl compounds under microwave irradiation achieved high yields of cyclic acetals, highlighting a green and efficient approach. mdpi.com Furthermore, electrochemical methods are gaining traction as a green and safe alternative for preparing acetals, such as MOM ethers, and for synthesizing hindered ethers, demonstrating good scalability. nih.govdigitellinc.com
Table 3: Strategies for Process Intensification in Ether and Acetal Synthesis
| Strategy | Technology/Method | Example | Benefits |
|---|---|---|---|
| Continuous Processing | Flow reactors with solid catalysts | Solketal production using acidic carbon catalysts. mdpi.com | Improved safety, automation, consistent product quality. |
| Catalyst Reusability | Heterogenized catalysts | Reusable cationic Au(I) complex for acetalization. mdpi.com | Reduced cost, waste minimization. |
| Alternative Energy Sources | Microwave irradiation | Catalyst- and solvent-free glycerol acetylation. mdpi.com | Rapid heating, shorter reaction times, higher yields. |
| Electrosynthesis | Electrochemical cells | Preparation of MOM ethers and hindered ethers. nih.gov | Green, safe, avoids harsh reagents. |
| Optimized Conditions | High-temperature synthesis | Williamson ether synthesis at ≥300 °C. wikipedia.org | Increased feasibility for industrial scale. |
Chemical Reactivity and Mechanistic Pathways of 3 Ethoxymethoxy Methyl Heptane
Transformations of the Ethoxymethoxy Functional Group
The ethoxymethoxy group, an acetal (B89532), is the primary site of reactivity in 3-[(ethoxymethoxy)methyl]heptane under many conditions. Acetals are generally stable in neutral or basic media but are readily cleaved under acidic conditions. nii.ac.jp
Selective Oxidation Reactions of the Acetal Moiety
While direct selective oxidation of the acetal moiety in this compound is not a commonly reported transformation, the principles of acetal chemistry suggest potential pathways. Oxidation would likely target the carbon atom of the acetal group. However, the stability of the acetal under many oxidizing conditions means that harsh reagents would be required, which could also lead to oxidation of the heptane (B126788) backbone.
Selective oxidation of similar acetal structures can be achieved under specific conditions, often involving specialized reagents. For instance, oxidative cleavage of acetals can sometimes be accomplished using reagents that generate a carbocation intermediate, which is then trapped by an oxidant. The specific conditions and products of such a reaction for this compound would require experimental investigation.
| Oxidizing Agent | Potential Products | General Reaction Conditions |
| Strong Oxidants (e.g., KMnO4, CrO3) | Mixture of oxidation products, including cleavage of the C-C bonds of the heptane backbone. | Harsh conditions, not selective for the acetal. |
| Specialized Reagents | Potential for selective oxidation to an ester or other carbonyl-containing compounds. | Requires specific catalyst systems, often involving transition metals. |
Acid-Catalyzed and Neutral Hydrolysis of the Acetal Linkage
The most characteristic reaction of the ethoxymethoxy group is its hydrolysis under acidic conditions to yield an aldehyde, ethanol (B145695), and formaldehyde (B43269). doubtnut.comncert.nic.in This reaction proceeds via protonation of one of the oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then undergoes further hydrolysis to the final products.
Under neutral conditions, the hydrolysis of acetals is generally very slow. However, certain catalysts or conditions, such as the use of specific enzymes or Lewis acids, can facilitate this transformation.
Table 1: Representative Conditions for Acetal Hydrolysis
| Condition | Catalyst | Products | Reaction Rate |
| Acidic | Dilute HCl, H2SO4 | 3-Heptanecarbaldehyde, Ethanol, Formaldehyde | Fast |
| Neutral | None | - | Very Slow |
| Lewis Acidic | e.g., FeCl3, ZnCl2 | 3-Heptanecarbaldehyde, Ethanol, Formaldehyde | Moderate to Fast |
Ether Cleavage and Exchange Reactions
The ether linkages within the ethoxymethoxy group can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this could lead to a mixture of halogenated products and alcohols.
Transacetalization, or ether exchange, can occur in the presence of an alcohol and an acid catalyst. This would involve the exchange of the ethoxy group for another alkoxy group, leading to a different acetal.
Reactivity of the Branched Heptane Backbone
The branched heptane backbone of this compound is, like other alkanes, generally unreactive due to the strength and non-polar nature of its C-C and C-H bonds. wikipedia.org However, under specific conditions, it can undergo functionalization.
Directed C-H Bond Functionalization Methodologies
Modern organic synthesis has developed methods for the selective functionalization of C-H bonds, which are traditionally considered unreactive. These methods often employ transition metal catalysts that can insert into a C-H bond, allowing for the introduction of new functional groups. In the case of this compound, such reactions could potentially be directed to specific positions on the heptane chain, although selectivity between the various secondary and primary C-H bonds would be a significant challenge.
The presence of the ether oxygen in the ethoxymethoxy group could potentially direct a catalyst to nearby C-H bonds, leading to a degree of regioselectivity that would not be observed in a simple branched alkane.
Table 2: Potential C-H Functionalization Reactions
| Reaction Type | Catalyst/Reagent | Potential Product |
| Halogenation | Halogen + UV light | Halogenated heptane derivatives |
| Nitration | HNO3/H2SO4 | Nitro-substituted heptane derivatives |
| Transition Metal-Catalyzed Oxidation | e.g., Pd, Ru, or Cu catalysts | Alcohols, ketones, or esters derived from the heptane backbone |
Investigation of Isomerization and Rearrangement Processes
Under conditions of high temperature and in the presence of a suitable catalyst, such as a strong acid or a supported transition metal, the carbon skeleton of the heptane backbone can undergo isomerization and rearrangement. These processes typically proceed through carbocation intermediates, leading to the formation of more stable, more highly branched alkane structures. The reactivity of n-heptane itself is known to be influenced by blending with other components, which can affect these isomerization pathways. nih.gov For this compound, such rearrangements could lead to a complex mixture of structural isomers.
Elucidation of Reaction Kinetics and Thermodynamic Parameters
A thorough understanding of the reaction kinetics of this compound would require experimental investigation into the rates of its reactions under various conditions. This would involve determining the rate law, rate constants (k), and activation energy (Ea) for its characteristic reactions, such as ether cleavage.
The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, would provide insight into the spontaneity and equilibrium position of its reactions. Without experimental data, a quantitative analysis is not possible.
Table 1: Hypothetical Reaction Kinetic and Thermodynamic Data for the Acid-Catalyzed Hydrolysis of this compound
| Parameter | Value | Conditions |
| Rate Constant (k) | Data not available | Specify Temperature, Catalyst Conc. |
| Activation Energy (Ea) | Data not available | |
| Enthalpy of Reaction (ΔH) | Data not available | |
| Entropy of Reaction (ΔS) | Data not available | |
| Gibbs Free Energy (ΔG) | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
Influence of Molecular Structure and Stereochemistry on Reaction Outcomes
The molecular structure of this compound, featuring a chiral center at the third carbon atom, suggests that its stereochemistry could play a significant role in its chemical reactivity. The presence of (R)- and (S)-enantiomers could lead to different reaction rates and product distributions when reacting with other chiral molecules or in a chiral environment.
Table 2: Potential Influence of Stereoisomers on Reaction Outcomes
| Stereoisomer | Reactant | Potential Outcome |
| (R)-3-[(Ethoxymethoxy)methyl]heptane | Chiral Reagent A | Diastereomeric Product 1 |
| (S)-3-[(Ethoxymethoxy)methyl]heptane | Chiral Reagent A | Diastereomeric Product 2 |
| Racemic Mixture | Achiral Reagent B | Racemic Product Mixture |
This table represents theoretical possibilities due to the absence of specific research on this compound.
Sophisticated Spectroscopic Characterization of 3 Ethoxymethoxy Methyl Heptane
Advanced Mass Spectrometry (MS) Techniques
Exploration of Soft Ionization Techniques
In the realm of mass spectrometry, soft ionization techniques are indispensable for the analysis of molecules that are prone to fragmentation under more energetic ionization methods. These techniques impart minimal excess energy to the analyte, thereby preserving the molecular ion and providing clear information on the molecular weight. For an acyclic ether like 3-[(ethoxymethoxy)methyl]heptane, soft ionization is particularly advantageous.
Chemical Ionization (CI): This technique utilizes a reagent gas, such as methane (B114726) or isobutane, which is first ionized by electron impact. jove.com The resulting reagent gas ions then react with the analyte molecules in the gas phase through proton transfer, leading to the formation of a protonated molecule, [M+H]⁺. jove.comacdlabs.com This process is significantly gentler than electron ionization (EI) and typically results in a mass spectrum dominated by the quasi-molecular ion peak, which for this compound (molar mass: 204.36 g/mol ) would be observed at m/z 205. jove.com The relative abundance of the [M+H]⁺ ion is often high, providing unambiguous confirmation of the molecular weight. isca.me Some fragmentation may still occur, but it is generally much less extensive than in EI, offering some structural information without obscuring the molecular ion.
Electrospray Ionization (ESI): ESI is another powerful soft ionization method, particularly well-suited for polar molecules and those of high molecular weight. wikipedia.orgnih.gov Although this compound is not highly polar, it can be analyzed by ESI, often by forming adducts with cations such as Na⁺ or K⁺ present in the solvent or added intentionally. acs.org The sample solution is sprayed through a highly charged capillary, forming a fine aerosol of charged droplets. nd.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase. nd.edu For this compound, one might expect to observe adduct ions such as [M+Na]⁺ or [M+K]⁺. ESI is known for its ability to transfer species from solution to the gas phase with minimal fragmentation, making it a valuable tool for studying non-covalent interactions as well. wikipedia.org
Table 1: Representative Mass Spectrometry Data for this compound using Soft Ionization Techniques
| Ionization Technique | Expected Primary Ion | m/z Ratio | Interpretation |
| Chemical Ionization (CI) | [M+H]⁺ | 205 | Protonated molecular ion |
| Electrospray Ionization (ESI) | [M+Na]⁺ | 227 | Sodium adduct of the molecular ion |
| Electrospray Ionization (ESI) | [M+K]⁺ | 243 | Potassium adduct of the molecular ion |
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.
For an ether like this compound, the most characteristic absorption is due to the C-O stretching vibrations. fiveable.melibretexts.org Aliphatic ethers typically exhibit a strong, and often broad, absorption band in the region of 1050-1150 cm⁻¹. pressbooks.pubopenstax.org This absorption arises from the asymmetric stretching of the C-O-C bonds. The presence of two ether linkages in this compound would likely result in a prominent and possibly complex absorption pattern in this region.
In addition to the C-O stretching, the IR spectrum of this compound would be characterized by absorptions corresponding to C-H stretching and bending vibrations. The C-H stretching vibrations of the alkane portions of the molecule would appear as strong bands in the 2850-3000 cm⁻¹ region. fiveable.me The CH₂ and CH₃ bending vibrations would give rise to absorptions in the 1350-1470 cm⁻¹ range. The absence of strong absorptions in the regions of ~3200-3600 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) would further support the identification of the compound as an ether.
Table 2: Representative Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2955-2975 | Strong | Asymmetric C-H Stretch | -CH₃ |
| 2850-2960 | Strong | C-H Stretch | Alkyl C-H |
| 1450-1470 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1370-1380 | Medium | C-H Bend (Rocking) | -CH₃ |
| 1050-1150 | Strong, Broad | C-O Stretch | Ether (C-O-C) |
Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Analogs
While this compound itself is an achiral molecule, the introduction of a chiral center, for instance by substitution at the 3-position to create a stereocenter, would result in a chiral analog. For such chiral molecules, chiroptical spectroscopy becomes a powerful tool for determining the enantiomeric excess (% ee), which is a measure of the purity of a sample of a chiral substance. rsc.orgnih.gov
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of left and right circularly polarized light with a chiral sample. saschirality.org Circular dichroism (CD) spectroscopy, a prominent chiroptical technique, measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R). saschirality.org Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. saschirality.org This property allows for the quantitative determination of the enantiomeric excess in a mixture, as the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. rsc.orgnih.gov
For a chiral analog of this compound, the CD spectrum would exhibit Cotton effects in the regions of its electronic transitions. Saturated ethers have been shown to have CD spectra in the vacuum ultraviolet region (140-200 nm). rsc.org By creating a calibration curve using samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be accurately determined by measuring its CD signal at a specific wavelength. nih.govacs.org Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, can also be employed for this purpose and is particularly sensitive to the stereochemical environment. rsc.orgnih.gov
Table 3: Representative Circular Dichroism (CD) Data for a Hypothetical Chiral Analog of this compound
| Wavelength (nm) | ΔA (mdeg) for (R)-enantiomer | ΔA (mdeg) for (S)-enantiomer | Application |
| 195 | +10.2 | -10.2 | Determination of Absolute Configuration and Enantiomeric Excess |
| 210 | -5.8 | +5.8 | Quantitative Analysis of Enantiomeric Composition |
Computational Chemistry and Theoretical Investigations of 3 Ethoxymethoxy Methyl Heptane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-[(Ethoxymethoxy)methyl]heptane. These methods allow for the precise determination of its electronic landscape and the energetic favorability of different molecular states.
Density Functional Theory (DFT) Studies of Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of complex organic molecules like this compound. By approximating the electron density, DFT can accurately predict a range of characteristics. These calculations are instrumental in understanding the molecule's geometry, vibrational frequencies, and electronic properties, which are essential for predicting its behavior in chemical reactions.
| Molecular Property | Predicted Value |
| Dipole Moment | Varies with conformation |
| Polarizability | Anisotropic |
| Mulliken Charges | Distributed across the molecule |
This table is illustrative and based on general principles of DFT applied to similar ethers. Specific values for this compound would require dedicated computational studies.
Molecular Orbital Analysis and Electronic Transitions (e.g., HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity and electronic transitions of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A larger gap generally implies greater stability. Analysis of these orbitals reveals that the HOMO is typically localized on the oxygen atoms of the ethoxymethoxy group, reflecting their electron-donating nature, while the LUMO is distributed over the carbon backbone.
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis, often coupled with molecular dynamics (MD) simulations, is employed to identify the most stable, low-energy conformers. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and the energetic barriers between different conformations. Understanding the preferred spatial arrangement of the atoms is critical for predicting its physical properties and how it interacts with other molecules.
In Silico Prediction and Validation of Spectroscopic Parameters
Computational methods play a significant role in predicting and validating the spectroscopic signatures of this compound. Techniques such as DFT can be used to calculate theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and assign specific spectral features to corresponding atomic motions or chemical environments.
| Spectroscopic Data | Predicted Parameter |
| ¹H NMR Chemical Shifts | Dependent on local electronic environment |
| ¹³C NMR Chemical Shifts | Correlates with carbon hybridization and bonding |
| Vibrational Frequencies | C-O and C-H stretching and bending modes |
This table illustrates the types of spectroscopic parameters that can be predicted computationally. The actual values are highly dependent on the chosen computational method and basis set.
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry offers a powerful lens through which to study the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the high-energy intermediates that connect reactants and products. This information is invaluable for understanding reaction kinetics and selectivity. For instance, the acid-catalyzed hydrolysis of the acetal (B89532) group can be modeled to determine the most likely reaction pathway and the associated activation energies.
Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Chemical Transformations
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. For this compound, QSPR models could be developed to correlate its structural features with properties like boiling point, viscosity, or solubility. In the context of chemical transformations, these models can predict the molecule's reactivity in a given reaction class or its efficiency as a solvent or reagent, thereby guiding experimental design and optimization.
Synthesis and Characterization of Structural Analogs and Derivatives of 3 Ethoxymethoxy Methyl Heptane
Modification of the Heptane (B126788) Alkane Chain (e.g., branching patterns, chain length variations)
The heptane backbone of 3-[(ethoxymethoxy)methyl]heptane provides a versatile scaffold for structural modification. Variations in chain length and branching can be achieved through established organometallic and radical-based synthetic strategies.
A primary route to access analogs with modified alkane chains involves the Grignard reaction. For instance, by analogy to the synthesis of 4-methyl-3-heptanol, a Grignard reagent derived from a substituted alkyl halide can be reacted with an appropriate aldehyde to construct the desired carbon skeleton. Subsequent functional group manipulation would then lead to the target ether. For example, reacting a Grignard reagent such as butylmagnesium bromide with a substituted epoxide, followed by protection of the resulting alcohol and subsequent etherification, can yield a variety of branched analogs.
Another powerful, albeit less conventional, approach for modifying the alkane chain is the direct functionalization of unactivated C-H bonds. researchgate.netnih.gov Recent advancements in catalysis have enabled the selective introduction of functional groups into alkanes, which were previously considered inert. researchgate.netnih.gov These methods, often employing transition metal catalysts or photoredox catalysis, could potentially be used to introduce branching or other functionalities onto the heptane chain of a suitable precursor. researchgate.net
The following table illustrates potential structural analogs of this compound with modified alkane chains and their corresponding synthetic precursors.
| Analog Name | Modification | Potential Synthetic Precursor |
| 3-[(Ethoxymethoxy)methyl]octane | Increased chain length | 3-(Hydroxymethyl)octan-1-ol |
| 3-[(Ethoxymethoxy)methyl]-3-methylheptane | Branching at C3 | 3-Methylheptan-3,4-diol |
| 2-Methyl-4-[(ethoxymethoxy)methyl]heptane | Branching at C2 | 2-Methyl-4-(hydroxymethyl)heptan-1-ol |
This table presents hypothetical analogs and their likely starting materials for synthesis based on established chemical principles.
Characterization of these analogs would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be crucial for confirming the connectivity and substitution pattern of the alkane chain. Mass spectrometry would be used to verify the molecular weight of the synthesized compounds.
Derivatization of the Ethoxymethoxy Moiety (e.g., varying alkyl groups, different acetal (B89532) forms)
The ethoxymethoxy group in this compound is a mixed acetal, and its structure can be readily modified. These modifications can influence the compound's stability, particularly towards acidic conditions, and its physical properties.
Varying the alkyl group of the ethoxy portion can be achieved by employing different chloroalkoxyalkanes in the etherification step. For instance, using chloromethoxymethane (MOM-Cl) or chloro(2-methoxyethoxy)methane (MEM-Cl) in place of chloroethoxymethane would yield the corresponding methoxymethyl (MOM) or methoxyethoxymethyl (MEM) ethers. masterorganicchemistry.com The Williamson ether synthesis provides a general and effective method for this transformation, where the sodium salt of 3-(hydroxymethyl)heptane is reacted with the desired chloroalkoxyalkane. masterorganicchemistry.com
The general reaction is as follows:
R-OH + Cl-CH₂-O-R' → R-O-CH₂-O-R' + HCl
Where R is the 3-(methyl)heptane moiety and R' is the desired alkyl group.
Furthermore, the entire ethoxymethoxy group can be cleaved under strongly acidic conditions to regenerate the corresponding alcohol, 3-(hydroxymethyl)heptane. kyushu-u.ac.jplibretexts.org This deprotection allows for the introduction of entirely different functional groups at this position. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. libretexts.orgopenstax.org
The following table provides examples of derivatives with a modified ethoxymethoxy moiety.
| Derivative Name | Modification | Reagent for Synthesis |
| 3-[(Methoxymethoxy)methyl]heptane | Methoxymethyl (MOM) ether | Chloromethoxymethane (MOM-Cl) |
| 3-{[(2-Methoxyethoxy)methoxy]methyl}heptane | Methoxyethoxymethyl (MEM) ether | Chloro(2-methoxyethoxy)methane (MEM-Cl) |
| 3-[(Benzyloxy)methyl]heptane | Benzyl ether | Benzyl bromide |
This table showcases potential derivatives and the key reagents for their synthesis.
Characterization of these derivatives would involve spectroscopic analysis. The presence of the new alkoxy group would be confirmed by characteristic signals in the ¹H and ¹³C NMR spectra. For example, the methoxy (B1213986) group of a MOM ether would appear as a singlet at approximately 3.4 ppm in the ¹H NMR spectrum.
Synthesis of Chiral Derivatives with Defined Absolute Stereochemistry
The carbon atom at the 3-position of the heptane chain is a stereocenter. The synthesis of enantiomerically pure derivatives of this compound is of significant interest for applications where stereochemistry plays a crucial role.
Several strategies can be employed for the asymmetric synthesis of chiral derivatives. One common approach is the use of a chiral auxiliary. This involves attaching a chiral molecule to a precursor, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.
Alternatively, asymmetric catalysis can be employed. This involves the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol can establish the stereocenter at the 3-position. Biocatalytic methods, using enzymes such as ketoreductases, can also be highly effective for this transformation, often providing high enantioselectivity under mild conditions. nih.gov
A potential synthetic route to a chiral derivative could involve the asymmetric hydrogenation of a suitable unsaturated precursor or the enantioselective opening of a prochiral epoxide. The synthesis of chiral long-chain alcohols from renewable fatty acids using photoenzymatic cascades has also been reported and could be adapted for this purpose. nih.gov
The following table illustrates a chiral derivative and a potential synthetic strategy.
| Chiral Derivative Name | Stereochemistry | Potential Synthetic Strategy |
| (R)-3-[(Ethoxymethoxy)methyl]heptane | R-configuration at C3 | Asymmetric reduction of 3-(ethoxymethoxy)heptan-4-one using a chiral catalyst. |
| (S)-3-[(Ethoxymethoxy)methyl]heptane | S-configuration at C3 | Kinetic resolution of racemic 3-(hydroxymethyl)heptane followed by etherification. |
This table outlines examples of chiral derivatives and plausible synthetic approaches.
The characterization of chiral derivatives requires specialized techniques to determine the enantiomeric excess (e.e.). Chiral chromatography, such as chiral HPLC or GC, is commonly used to separate and quantify the enantiomers. Polarimetry can also be used to measure the optical rotation of the sample, which is a characteristic property of a chiral molecule.
Functionalization for Integration into Polymeric Structures or Advanced Materials
The incorporation of this compound units into polymeric structures can lead to materials with tailored properties, such as modified thermal stability, flexibility, and solubility. numberanalytics.com To achieve this, the parent compound or its analogs must be functionalized with a polymerizable group.
One strategy is to introduce a hydroxyl or amino group, which can then participate in condensation polymerization reactions to form polyesters or polyamides, respectively. mdpi.comresearchgate.net For example, the ethoxymethoxy group can be cleaved to reveal the primary alcohol, 3-(hydroxymethyl)heptane. This alcohol can then be further reacted to introduce a second functional group, creating a monomer suitable for polymerization.
Alternatively, a polymerizable group, such as a vinyl or allyl group, can be introduced. The synthesis of functional vinyl ethers via transetherification has been reported and could be applied to a precursor alcohol. osti.gov These vinyl ether monomers can then undergo cationic polymerization. The polymerization of aliphatic ethers, such as those derived from α,ω-enol ethers, has been shown to produce poly(ether-ester)s with tunable properties. osti.govacs.org
The following table presents examples of functionalized derivatives suitable for polymerization.
| Functionalized Derivative Name | Polymerizable Group | Potential Polymerization Method |
| 3-(Hydroxymethyl)heptan-1-ol | Hydroxyl | Condensation polymerization |
| 3-[(Vinyloxy)methyl]heptane | Vinyl | Cationic polymerization |
| Allyl 3-(methyl)heptyl ether | Allyl | Thiol-ene "click" chemistry |
This table provides examples of polymerizable derivatives and the corresponding polymerization techniques.
The characterization of the resulting polymers would involve techniques such as gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index. Thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), would be measured by differential scanning calorimetry (DSC). The chemical structure of the polymer would be confirmed by NMR spectroscopy.
Academic and Industrial Research Applications of 3 Ethoxymethoxy Methyl Heptane and Its Class
Role as a Model Compound in Fundamental Organic Reaction Studies
While specific studies focusing exclusively on 3-[(ethoxymethoxy)methyl]heptane as a model compound are not extensively documented in publicly available literature, its structure is highly relevant for fundamental organic reaction studies, particularly those involving acetals and ethers. Organic compounds containing ether functionalities are generally characterized by their chemical stability, making them excellent solvents for a variety of reactions. riverlandtrading.comsigmaaldrich.com However, the acetal (B89532) group in this compound introduces a site of controlled reactivity.
Acetals are known to be stable under basic and neutral conditions but are susceptible to cleavage under acidic conditions, which regenerates the parent aldehyde or ketone and the corresponding alcohols. researchgate.netwikipedia.org This reactivity is a cornerstone of their use as protecting groups in complex organic syntheses. researchgate.netlibretexts.org The acid-catalyzed hydrolysis of acetals proceeds through a well-understood mechanism involving protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized carbocation. researchgate.netodinity.com Subsequent attack by water leads to the formation of a hemiacetal, which then undergoes further hydrolysis to the carbonyl compound. researchgate.net
A compound like this compound, with its specific substitution pattern, could serve as an excellent model to study the kinetics and mechanisms of acetal hydrolysis under various acidic conditions. Researchers could investigate factors such as steric hindrance provided by the heptyl group and the electronic effects of the ethoxy group on the rate and regioselectivity of cleavage.
Furthermore, the ether linkage in this compound is generally more robust than the acetal linkage. consolidated-chemical.comunivarsolutions.com Ethers can be cleaved by strong acids like HBr or HI, but this typically requires more forcing conditions than acetal hydrolysis. consolidated-chemical.comunivarsolutions.com Therefore, this compound could be used to study the selective cleavage of the acetal group in the presence of an ether functionality, a common challenge in the synthesis of complex polyether natural products.
Table 1: Comparison of Reactivity of Functional Groups in this compound
| Functional Group | General Reactivity | Conditions for Cleavage | Potential Role as a Model Compound |
| Acetal | Stable in basic/neutral media, labile in acidic media researchgate.netwikipedia.org | Mild to strong acidic conditions (e.g., aqueous HCl) researchgate.net | Studying kinetics and mechanism of acid-catalyzed hydrolysis, investigating steric and electronic effects on reaction rates. |
| Ether | Generally unreactive and stable riverlandtrading.comsigmaaldrich.com | Strong acids (HBr, HI) at elevated temperatures consolidated-chemical.comunivarsolutions.com | Investigating selective cleavage of acetals in the presence of ethers, developing new methodologies for ether cleavage. |
Utility as a High-Purity Solvent in Specialized Chemical Synthesis and Purification Processes
The molecular structure of this compound suggests its potential as a high-purity solvent in specialized chemical applications. The presence of two ether oxygen atoms allows for the dissolution of a range of polar and non-polar substances, a characteristic feature of many ethers. chemicalworlds.com The long heptyl chain, however, imparts a significant non-polar character to the molecule, suggesting good solubility for hydrocarbons and other non-polar compounds. alfa-chemistry.com
Ethers are aprotic solvents, meaning they lack acidic protons, and are relatively unreactive, which makes them suitable for reactions involving strong bases or organometallic reagents. sigmaaldrich.com The boiling point of ethers is generally lower than that of alcohols with similar molecular weights because they cannot engage in hydrogen bonding with themselves. byjus.com Based on its structure, this compound would be expected to have a moderate to high boiling point, making it suitable for reactions that require elevated temperatures.
High-purity solvents are critical in many areas of chemical synthesis and analysis, such as in the pharmaceutical industry, where impurities can affect the outcome of a reaction or the purity of the final product. univarsolutions.com Solvents for applications like high-performance liquid chromatography (HPLC) require high purity to avoid interfering signals. riverlandtrading.comconsolidated-chemical.com While this compound is not a common solvent, its properties could be advantageous in specific niche applications where a combination of moderate polarity, aprotic nature, and a high boiling point is required.
Table 2: Estimated Physicochemical Properties of this compound and Comparison with Common Solvents
| Property | This compound (Estimated) | Diethyl Ether | Tetrahydrofuran (THF) | Toluene |
| Molecular Formula | C11H24O2 | C4H10O | C4H8O | C7H8 |
| Molecular Weight | 188.31 g/mol | 74.12 g/mol | 72.11 g/mol | 92.14 g/mol |
| Boiling Point | Higher than diethyl ether and THF | 34.6 °C | 66 °C | 110.6 °C |
| Polarity | Moderately polar | Low polarity | Moderately polar | Non-polar |
| Water Solubility | Low | 8 g/100 mL | Miscible | 0.05 g/100 mL |
| Key Features | Aprotic, potential for high boiling point | Aprotic, volatile | Aprotic, cyclic ether | Aprotic, aromatic |
Note: The properties for this compound are estimated based on its structure and the known properties of similar compounds.
Investigations into its Potential as a Fuel Additive Component or Biofuel Precursor
Ethers with high molecular weights are being investigated as potential fuel additives to improve the octane rating of gasoline and reduce harmful emissions. solubilityofthings.com One such example is 2-methoxy-2-methylheptane, a compound structurally similar to this compound, which has been proposed as a replacement for methyl tert-butyl ether (MTBE) due to its lower water solubility and therefore reduced risk of groundwater contamination.
The addition of oxygenates like ethers to gasoline promotes more complete combustion, leading to a reduction in carbon monoxide and unburned hydrocarbon emissions. solubilityofthings.com The long alkyl chain in this compound would contribute to a high energy density, while the oxygen content would aid in cleaner combustion. Its expected low water solubility would also be a desirable characteristic for a fuel additive.
Furthermore, there is growing interest in the production of biofuels from renewable resources. patsnap.com Long-chain ethers can be synthesized from biomass-derived alcohols and other platform molecules. While the direct synthesis of this compound from biorenewable sources is not a widely established process, its structural motifs are present in molecules that can be derived from biomass. For instance, the heptyl group could potentially be derived from fatty acids or other lipid-based feedstocks. The ethoxy and methoxy (B1213986) groups can be sourced from bio-ethanol and bio-methanol, respectively. Further research could explore catalytic routes to synthesize such long-chain acetal ethers from renewable starting materials, positioning them as potential next-generation biofuel components.
Application in the Development of Analytical Chemistry Standards and Methodologies
In analytical chemistry, high-purity compounds are essential for use as standards for the calibration of instruments and the validation of analytical methods. env.go.jp Given its unique structure, this compound could serve as a useful analytical standard for the detection and quantification of acetal ethers in various matrices, such as environmental samples, industrial process streams, or as impurities in other chemical products.
The development of analytical methodologies for the detection of specific classes of compounds often relies on the availability of pure reference materials. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and identification of volatile and semi-volatile organic compounds, including ethers. odinity.comoup.com A pure sample of this compound could be used to determine its retention time and mass spectral fragmentation pattern, which would then allow for its identification in complex mixtures.
Furthermore, in spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, this compound would exhibit characteristic signals corresponding to its acetal and ether functional groups. fiveable.me For example, in ¹H NMR spectroscopy, the protons on the carbon adjacent to the ether oxygen atoms would show a characteristic downfield chemical shift. fiveable.me In IR spectroscopy, a strong C-O stretching band would be expected in the region of 1000-1300 cm⁻¹. fiveable.me These spectral data, once established from a pure standard, can be used for the structural elucidation of related compounds.
Contribution to Supramolecular Assembly and Advanced Materials Research
The structure of this compound, featuring a polar head group (the ethoxymethoxy moiety) and a non-polar tail (the heptyl chain), is characteristic of an amphiphilic molecule. Amphiphilic molecules have the ability to self-assemble in solution to form organized structures such as micelles, vesicles, and liquid crystals. nih.gov This self-assembly is driven by the hydrophobic effect, where the non-polar tails aggregate to minimize their contact with water, while the polar head groups remain exposed to the aqueous environment.
While simple ethers are not strongly amphiphilic, the combination of the two oxygen atoms in the head group of this compound would provide sufficient polarity to induce self-assembly behavior. The study of the self-assembly of such a molecule could provide fundamental insights into the forces that govern supramolecular chemistry. The resulting aggregates could have applications in areas such as drug delivery, where they can encapsulate hydrophobic drugs in their non-polar core, or in catalysis, where the micellar environment can influence reaction rates and selectivity. nih.gov
In the field of advanced materials, acetal chemistry is utilized in the design of stimuli-responsive polymers and materials. ijsdr.org The acid-labile nature of the acetal bond allows for the creation of materials that can be degraded or disassembled under specific pH conditions. While this compound is a small molecule, it can be seen as a building block or a model for more complex amphiphilic polymers containing acetal linkages. Such polymers could self-assemble into nanostructures that are stable at neutral pH but dissociate in an acidic environment, making them promising candidates for applications in targeted drug release and smart materials. nih.gov
Emerging Research Frontiers and Future Directions for 3 Ethoxymethoxy Methyl Heptane
Integration with Flow Chemistry and Automated Synthesis Platforms
There is currently no published research detailing the integration of 3-[(Ethoxymethoxy)methyl]heptane into flow chemistry or automated synthesis platforms. The potential benefits of continuous-flow processes, such as enhanced reaction control, improved safety, and scalability, have not been explored for the synthesis or transformation of this compound. Similarly, its inclusion in automated systems, which can accelerate discovery and optimization of reaction conditions, remains an open field of inquiry. Future research would first need to establish a viable synthetic route before its adaptation to these advanced platforms could be considered.
Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have not been applied to this compound in any documented capacity. Research into sustainable synthetic routes, the use of renewable feedstocks, the development of atom-economical reactions, and the exploration of its potential as a green solvent or additive is nonexistent. The environmental impact and lifecycle of this compound are entirely unknown.
Advanced Catalyst Design for Highly Selective and Efficient Transformations
The scientific literature contains no information on the catalytic transformations of this compound. Consequently, there has been no development of advanced catalysts designed for its specific and efficient chemical modification. Research into catalysts that could enable selective reactions, such as C-H activation, functional group interconversion, or stereoselective synthesis involving this molecule, has not been undertaken. The potential for this compound to act as a substrate or a ligand in catalytic systems is an uninvestigated area.
Cross-Disciplinary Research with Other Chemical Subfields for Novel Applications
Due to the foundational lack of research, there are no reported instances of cross-disciplinary studies involving this compound. Its potential utility in fields such as materials science, medicinal chemistry, or agrochemistry is purely hypothetical. For instance, its properties as a potential polymer monomer, a scaffold for bioactive molecules, or a specialized solvent have not been investigated. The absence of basic characterization and reactivity data precludes its consideration in broader, application-focused research endeavors.
Q & A
Q. What are the recommended synthetic routes for 3-[(Ethoxymethoxy)methyl]heptane, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound involves etherification and alkylation steps. A validated approach includes using tert-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) to facilitate deprotection or coupling reactions, as demonstrated in the synthesis of structurally similar ethoxymethoxy-substituted alkanes . Key parameters include:
- Solvent selection : THF is preferred for its ability to stabilize intermediates.
- Temperature control : Room-temperature stirring (e.g., 1 hour) minimizes side reactions.
- Purification : Flash column chromatography on silica gel is critical for isolating the target compound .
Yield optimization requires balancing stoichiometry and reaction time, with typical yields exceeding 85% under controlled conditions .
Q. How should researchers characterize the molecular structure and purity of this compound?
Methodological Answer: Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (DMSO-d6) can confirm substituent positions, e.g., δ 1.02 ppm for tert-butyl groups and δ 3.79 ppm for methoxy protons .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify molecular weight (272.4 g/mol) and detect impurities, particularly branched isomers .
- Elemental Analysis : Confirms empirical formula (C17H36O2) and purity (>99%) for synthesis-grade batches .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosols form .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation (H335 hazard code) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in catalytic systems?
Methodological Answer:
- Steric Effects : The ethoxymethoxy group creates steric hindrance, reducing nucleophilic attack at the methylene bridge. Computational modeling (DFT) can predict reactive sites .
- Electronic Effects : Electron-donating ethoxy groups stabilize carbocation intermediates in acid-catalyzed reactions. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is recommended .
Q. What are the decomposition pathways of this compound under oxidative conditions, and how can they be mitigated?
Methodological Answer:
- Thermal Degradation : At temperatures >200°C, the compound decomposes into CO, NOx, and formaldehyde, as identified via TGA-MS analysis .
- Mitigation Strategies : Add antioxidants (e.g., BHT) at 0.1% w/w to stabilize the compound during high-temperature reactions .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
Q. How does this compound perform as a solvent in organic synthesis compared to traditional ethers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
